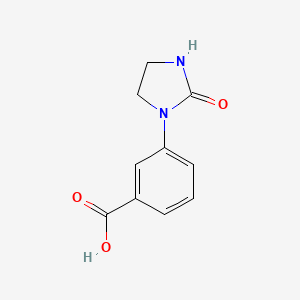

3-(2-Oxoimidazolidin-1-yl)benzoic acid

描述

Significance of the Imidazolidinone and Benzoic Acid Moiety in Contemporary Chemical Research

The imidazolidinone ring, a five-membered heterocycle containing a urea (B33335) functional group, is a privileged scaffold in medicinal chemistry. wikipedia.org Its derivatives are known to exhibit a wide range of biological activities. For instance, the 2-imidazolidinone structure is a core component of several established drugs, including the antihypertensive agent imidapril (B193102) and the antibiotic azlocillin. wikipedia.org The versatility of the imidazolidinone ring allows for diverse substitutions, enabling the fine-tuning of its pharmacological properties. researchgate.net

Similarly, benzoic acid and its derivatives have a long and storied history in chemistry and pharmacology. ymerdigital.comresearchgate.net First isolated in the 16th century, benzoic acid is a simple aromatic carboxylic acid that serves as a precursor for the synthesis of a vast array of more complex molecules. ymerdigital.compreprints.org Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ymerdigital.comnih.gov The carboxyl group of benzoic acid can participate in hydrogen bonding and other interactions with biological targets, making it a valuable component in drug design. nih.gov

Historical Context of Research on 3-(2-Oxoimidazolidin-1-yl)benzoic Acid and Related Analogues

While specific research focused exclusively on this compound is not extensively documented in early literature, the historical development of its constituent parts provides a valuable backdrop. The synthesis of imidazolidinones has been an area of active research for decades, with various methods being developed for their preparation. organic-chemistry.org Traditional routes often involved the carbonylation of diamines, though more recent and efficient methods, such as catalytic strategies, have been reviewed. mdpi.comacs.org

Research into benzoic acid derivatives has an even longer history, with early investigations focusing on their natural sources and basic chemical properties. ymerdigital.com Over time, the focus shifted towards the synthesis and biological evaluation of a vast library of derivatives, leading to the discovery of numerous compounds with therapeutic applications. researchgate.net The study of analogues, such as 4-methyl-3-(2-oxo-1-imidazolidinyl)benzoic acid, provides insight into how modifications to the core structure can influence its properties. nih.gov

Current Research Landscape and Future Directions for this compound

The current research landscape for compounds like this compound is centered on the exploration of novel derivatives for various therapeutic targets. The modular nature of its synthesis allows for the creation of libraries of related compounds, which can then be screened for biological activity. nih.gov

Future research will likely focus on several key areas:

Synthesis Optimization: Developing more efficient and environmentally friendly synthetic routes to this compound and its analogues. mdpi.com

Biological Screening: Conducting comprehensive in vitro and in vivo studies to identify and characterize the biological activities of these compounds. The known antimicrobial and anticancer properties of related structures suggest these as promising areas of investigation. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. This could involve substitutions on both the imidazolidinone and benzoic acid rings.

Computational Modeling: Utilizing in silico methods to predict the binding of these compounds to various biological targets and to guide the design of more potent and selective derivatives.

The convergence of the well-established pharmacological profiles of imidazolidinones and benzoic acids makes this compound a molecule with considerable potential for future drug discovery efforts.

Chemical Compound Data

Below are tables detailing the available physical and chemical properties of this compound and a related analogue.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.2 g/mol |

| CAS Number | 884504-86-3 |

| MDL Number | MFCD05864567 |

| SMILES | C1CN(C(=O)N1)C2=CC=CC(=C2)C(=O)O |

Data sourced from Biosynth biosynth.com

Table 2: Properties of 4-Methyl-3-(2-oxo-1-imidazolidinyl)benzoic acid

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.22 g/mol |

| CAS Number | 915922-14-4 |

| IUPAC Name | 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid |

| SMILES | CC1=C(C=C(C=C1)C(=O)O)N2CCNC2=O |

Data sourced from PubChem nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-oxoimidazolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(14)7-2-1-3-8(6-7)12-5-4-11-10(12)15/h1-3,6H,4-5H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVYTXLGZSYHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649314 | |

| Record name | 3-(2-Oxoimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-86-3 | |

| Record name | 3-(2-Oxo-1-imidazolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Oxoimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-oxoimidazolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 2 Oxoimidazolidin 1 Yl Benzoic Acid

Overview of Synthetic Pathways to Imidazolidinone Scaffolds

The imidazolidin-2-one ring is a prevalent structural motif in a wide array of biologically active compounds and is a valuable building block in organic synthesis. nih.gov Consequently, numerous synthetic methods for its construction have been developed. A primary and long-standing approach involves the cyclization of 1,2-diamines with a carbonyl source. nih.govmdpi.com This method is versatile and can be adapted to produce a wide range of substituted imidazolidinones.

Another significant strategy is the catalytic diamination of unsaturated carbon-carbon bonds, which offers an elegant way to construct the imidazolidinone ring. mdpi.com Furthermore, the intramolecular hydroamination of linear urea (B33335) derivatives presents an atom-economical route to these heterocyclic systems. mdpi.com The expansion of an aziridine (B145994) ring upon reaction with isocyanates, often catalyzed by transition metals like palladium or nickel, also serves as a viable pathway to imidazolidin-2-ones. mdpi.com

More contemporary approaches focus on enhancing efficiency and sustainability. These include the development of one-pot multicomponent reactions and the application of green chemistry principles, such as the use of microwave irradiation to accelerate reaction times and improve yields. researchgate.net Catalytic systems, both homogeneous and heterogeneous, play a crucial role in many of these synthetic strategies, enabling milder reaction conditions and greater control over selectivity. mdpi.com

Detailed Synthetic Routes for 3-(2-Oxoimidazolidin-1-yl)benzoic Acid

The synthesis of this compound can be envisioned through several detailed routes, which can be broadly categorized into multi-step protocols, one-pot reaction schemes, and green chemistry approaches. The presence of the carboxylic acid functionality on the aromatic ring necessitates careful consideration of reaction conditions to prevent unwanted side reactions or may require the use of protecting groups.

Multi-step Synthesis Protocols

A plausible and common multi-step synthesis for this compound would likely commence with 3-aminobenzoic acid as the starting material. The synthesis can be broken down into two key stages: the formation of a suitable N-(2-aminoethyl)-3-aminobenzoic acid intermediate, followed by cyclization to form the imidazolidinone ring.

One potential pathway involves the reaction of 3-aminobenzoic acid with a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide. The resulting intermediate would then be deprotected to yield N-(2-aminoethyl)-3-aminobenzoic acid. This diamine can then be cyclized using a variety of carbonylating agents. Phosgene (B1210022) equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI) are commonly employed for this transformation. mdpi.comnih.gov The use of a base is typically required to facilitate the cyclization.

Alternatively, the carboxylic acid group of 3-aminobenzoic acid could be protected as an ester prior to the introduction of the ethylenediamine (B42938) moiety to avoid potential interference with the subsequent reactions. For instance, methyl or ethyl 3-aminobenzoate (B8586502) can be reacted with 2-chloroethylamine (B1212225) hydrochloride. The resulting diamine ester can then be cyclized as described above. The final step would involve the hydrolysis of the ester to yield the desired this compound.

A representative multi-step synthesis is outlined in the table below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Aminobenzoic acid, 2-Chloroethylamine hydrochloride | Base (e.g., Na2CO3), Solvent (e.g., H2O/Ethanol), Heat | N-(2-Aminoethyl)-3-aminobenzoic acid |

| 2 | N-(2-Aminoethyl)-3-aminobenzoic acid | Phosgene equivalent (e.g., Triphosgene, CDI), Base (e.g., Triethylamine), Solvent (e.g., THF, CH2Cl2) | This compound |

It is important to note that the direct reaction of 3-aminobenzoic acid with 2-chloroethylamine may lead to a mixture of products due to the reactivity of both the amino and carboxylic acid groups. Therefore, protection of the carboxylic acid is a prudent strategy.

One-Pot Reaction Schemes

The development of one-pot syntheses for imidazolidinones is highly desirable as they offer increased efficiency by reducing the number of isolation and purification steps. A potential one-pot approach for this compound could involve the in-situ formation of the diamine intermediate followed by cyclization.

For example, a pseudo-multicomponent reaction could be designed where 3-aminobenzoic acid (or its ester derivative) is reacted with an aldehyde and a source of cyanide (in a Strecker-type reaction) to form an α-amino acid derivative. This could then be further elaborated and cyclized in the same reaction vessel. However, the complexity and functional group tolerance of such a one-pot process for this specific target molecule would require careful optimization.

Another one-pot strategy could involve the palladium-catalyzed carboamination of an appropriately substituted N-allylurea. nih.govnih.gov This would involve the initial preparation of an N-allyl-N'-(3-carboxyphenyl)urea. This precursor could then be subjected to a palladium-catalyzed intramolecular cyclization with an aryl halide to construct the imidazolidinone ring and introduce a substituent in a single step. nih.govnih.gov While this is a powerful method, its direct application to the synthesis of the unsubstituted imidazolidinone ring of the target compound would require further adaptation.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of this compound, several green approaches can be considered.

Microwave-assisted synthesis has been shown to be a highly effective method for the rapid and efficient preparation of imidazolidinone derivatives. researchgate.net The reaction of a diamine with a carbonyl source can often be accelerated under microwave irradiation, leading to shorter reaction times and improved yields. researchgate.net This technique could be applied to the cyclization step in the synthesis of the target molecule.

The use of greener solvents and catalysts is another key aspect of green chemistry. Water or solvent-free conditions are being explored for the synthesis of related heterocyclic compounds. nih.gov For instance, the cycloaddition of glycine (B1666218) on a Schiff's base catalyzed by a recyclable indium(III) chloride under microwave irradiation has been reported for the synthesis of imidazolidinone derivatives. researchgate.net Adapting such a method would involve the synthesis of a suitable Schiff's base derived from 3-aminobenzoic acid.

Furthermore, the use of carbon dioxide as a C1 source for the carbonylation of diamines is a highly attractive green alternative to phosgene and its derivatives. mdpi.com This approach, often requiring a catalyst, produces water as the only byproduct. mdpi.com

A comparative table of conventional and green synthesis approaches is presented below:

| Approach | Reaction Conditions | Advantages | Disadvantages |

| Conventional | Organic solvents, often halogenated; phosgene derivatives; longer reaction times. | Well-established and versatile. | Use of toxic reagents and solvents; often requires multiple steps. |

| Microwave-assisted | Shorter reaction times; often solvent-free or with green solvents. | High efficiency; reduced energy consumption. | Requires specialized equipment; scalability can be a challenge. |

| CO2 as C1 source | Catalytic conditions; often elevated pressure and temperature. | Use of a renewable and non-toxic C1 source. | May require specific catalysts and reaction conditions. |

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of imidazolidinones is no exception. Homogeneous catalysis, in particular, offers a high degree of control over reactivity and selectivity.

Homogeneous Catalysis

Homogeneous catalysts, typically transition metal complexes that are soluble in the reaction medium, have been extensively used in the synthesis of imidazolidinone scaffolds. Palladium-based catalysts are particularly prominent in this area. nih.govmdpi.comnih.gov

Palladium-catalyzed reactions such as the carboamination of N-allylureas provide a powerful tool for the construction of substituted imidazolidin-2-ones. nih.govnih.gov In this reaction, a palladium catalyst, often in combination with a suitable phosphine (B1218219) ligand, facilitates the intramolecular cyclization of the urea onto the allyl group, along with the coupling of an aryl or vinyl halide. nih.govnih.gov While this method is highly versatile for creating substituted imidazolidinones, its direct application to the synthesis of the unsubstituted ring of this compound would require a modification of the strategy, for instance, by using a vinylating agent that can be subsequently removed.

Rhodium and ruthenium catalysts have also been explored for the synthesis of related heterocyclic systems. For instance, rhodium-catalyzed C-H activation has been utilized for the synthesis of chiral imidazolidine (B613845) carboxylic acids which act as ligands in asymmetric catalysis. nih.gov While not a direct synthesis of the imidazolidinone ring itself, this highlights the utility of these metals in functionalizing related structures.

The choice of ligand is often crucial in these catalytic cycles, influencing the efficiency, selectivity, and functional group tolerance of the reaction. A variety of phosphine ligands, such as Xantphos, have been successfully employed in palladium-catalyzed imidazolidinone synthesis. organic-chemistry.org

The following table summarizes some homogeneous catalytic systems used in the synthesis of imidazolidinone derivatives:

| Catalyst System | Reaction Type | Substrates | Key Features |

| Pd2(dba)3 / Xantphos | Carboamination | N-allylureas, Aryl bromides | Forms two bonds and up to two stereocenters in one step. nih.gov |

| Palladium(II) complexes | Aza-Heck Cyclization | N-phenoxy ureas | Synthesis of unsaturated, unprotected imidazolidinones. nih.gov |

| Copper(I) bromide | Intermolecular Diamination | Dienes, Di-tert-butyldiaziridinone | Efficient diamination of the internal double bond of dienes. mdpi.com |

In the context of synthesizing this compound, a homogeneous palladium catalyst could potentially be used for the N-arylation of a pre-formed 2-imidazolidinone with a 3-halobenzoic acid derivative. This approach, known as the Buchwald-Hartwig amination, is a powerful method for forming C-N bonds.

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and recycling, which are crucial for sustainable and cost-effective industrial processes. For the synthesis of this compound, a key step is the N-arylation of 2-imidazolidinone with a suitable 3-halobenzoic acid derivative. Copper-based heterogeneous catalysts are particularly relevant for this transformation, primarily through Ullmann-type coupling reactions.

Recent research has focused on developing robust and efficient heterogeneous copper catalysts. These include copper nanoparticles supported on various materials such as charcoal, silica, and metal oxides. For instance, copper oxide supported on cerium oxide (CuO-CeO₂) has been investigated as a potential heterogeneous catalyst for C-N coupling reactions. The support material can play a crucial role in stabilizing the copper species and preventing leaching into the reaction mixture, ensuring the truly heterogeneous nature of the catalysis.

Another promising class of heterogeneous catalysts for this purpose are metal-organic frameworks (MOFs). Copper-based MOFs have been shown to be effective and reusable catalysts for Ullmann and Goldberg type C-N coupling reactions. Their high porosity and large surface area can enhance catalytic activity by providing a high concentration of accessible active sites.

The general reaction scheme for the heterogeneous copper-catalyzed synthesis can be envisioned as the coupling of 2-imidazolidinone with a 3-halobenzoic acid ester, followed by hydrolysis of the ester to yield the final product.

Table 1: Examples of Heterogeneous Copper Catalysts for C-N Coupling Reactions This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Catalyst System | Support Material | Typical Reaction Conditions | Advantages |

|---|---|---|---|

| Copper Nanoparticles | Charcoal | High temperature, inert atmosphere | Good activity, readily available support |

| Copper(II) Oxide | Cerium(IV) Oxide | Basic conditions, various solvents | Enhanced stability of the catalyst |

| Copper-based MOF | Organic Linkers | Mild to moderate temperatures | High porosity, reusability, high activity |

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering a metal-free alternative to traditional catalysis. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, conceptually related transformations suggest the feasibility of such approaches.

One potential strategy involves the organocatalytic N-arylation of amides and related compounds. For instance, certain organic bases, such as bicyclic guanidines, have been shown to catalyze the ring-opening of lactones with aromatic amines to form N-aryl amides. This type of transformation highlights the ability of organocatalysts to facilitate C-N bond formation under mild conditions.

Adapting this concept to the synthesis of the target molecule could involve the reaction of a suitably activated 3-aminobenzoic acid derivative with a precursor to the 2-oxoimidazolidinone ring, mediated by an organocatalyst. The development of organocatalytic C-N cross-coupling reactions is an active area of research, and future advancements may provide more direct and efficient routes to N-aryl cyclic ureas.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical aspect of developing any synthetic methodology to maximize product yield and selectivity while minimizing side reactions and costs. For the synthesis of this compound, particularly through copper-catalyzed N-arylation, several parameters can be systematically varied.

Key parameters for optimization include the choice of copper source (e.g., CuI, Cu₂O, or copper nanoparticles), the nature of the ligand, the type of base, the solvent, and the reaction temperature and time. The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the C-N bond-forming reductive elimination step. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to be effective in copper-catalyzed N-arylation reactions.

The choice of base is also critical, as it is required to deprotonate the 2-imidazolidinone, making it a more effective nucleophile. Common bases used include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The solvent can significantly influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dioxane are often employed.

A systematic study of these parameters allows for the identification of the optimal conditions for the synthesis.

Table 2: Optimization of Copper-Catalyzed N-Arylation of a Heterocyclic Amine with an Aryl Halide This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (10) | None | K₂CO₃ | DMF | 110 | <10 |

| 2 | CuI (10) | DMEDA (20) | K₂CO₃ | DMF | 110 | 75 |

| 3 | CuI (10) | DMEDA (20) | Cs₂CO₃ | DMF | 110 | 82 |

| 4 | Cu₂O (10) | DMEDA (20) | K₂CO₃ | DMF | 110 | 68 |

| 5 | CuI (10) | DMEDA (20) | K₂CO₃ | Dioxane | 110 | 85 |

Note: This table is a representative example based on typical optimization studies for similar C-N coupling reactions and does not represent the specific synthesis of this compound.

Novel Synthetic Approaches to this compound Derivatives

The development of novel synthetic methods is driven by the need for milder, more efficient, and more sustainable chemical processes. In the context of synthesizing N-aryl cyclic ureas and their derivatives, several innovative strategies have emerged.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of challenging bonds under exceptionally mild conditions. Nickel/photoredox dual catalysis has been successfully employed for the N-arylation of amides. This approach involves the photoinduced oxidation of a Ni(II)-amido intermediate, which facilitates the C-N reductive elimination step at ambient temperature. Applying this methodology to the synthesis of this compound could offer a significant advantage in terms of reduced energy consumption and improved functional group tolerance.

Electrochemical Synthesis: Electrosynthesis represents another green and sustainable approach to chemical transformations, using electricity as a traceless reagent to drive reactions. Electrochemical methods for the synthesis of amides have been reported, including the N-acylation of amines with carboxylic acids under aqueous conditions. The development of electrochemical C-N cross-coupling reactions could provide a novel and environmentally friendly route to the target molecule.

Table 3: Comparison of Novel Synthetic Approaches This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Photoredox Catalysis | Use of visible light and a photocatalyst | Mild reaction conditions, high functional group tolerance, reduced energy consumption |

These novel approaches, while still under development for the specific synthesis of this compound, hold great promise for the future of its production and the synthesis of its derivatives, paving the way for more efficient and environmentally benign chemical manufacturing.

Advanced Spectroscopic and Analytical Characterization of 3 2 Oxoimidazolidin 1 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-(2-Oxoimidazolidin-1-yl)benzoic Acid

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), one can deduce the chemical environment, connectivity, and spatial relationships of the atoms.

¹H NMR Spectral Analysis and Proton Environments

A detailed ¹H NMR spectral analysis for this compound would be expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzoic acid ring would typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns (e.g., doublets, triplets, or multiplets) and coupling constants (J) providing information about their substitution pattern. The protons of the imidazolidinone ring's ethylenediamine (B42938) backbone would be expected to resonate further upfield.

Aromatic Protons: Four distinct signals would be anticipated for the protons on the 1,3-disubstituted benzene (B151609) ring.

Imidazolidinone Protons: The two methylene (B1212753) (-CH₂-) groups in the imidazolidinone ring would likely present as two distinct signals, potentially as triplets, due to coupling with each other. Their chemical shifts would be influenced by the adjacent nitrogen atoms and the carbonyl group.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a very downfield chemical shift (often >10 ppm), and its visibility can be dependent on the solvent used.

NH Proton: The proton on the nitrogen atom within the imidazolidinone ring would also be expected to produce a distinct signal, the chemical shift and appearance of which can be influenced by solvent and hydrogen bonding.

As of the latest available data, specific, experimentally determined ¹H NMR data (chemical shifts, coupling constants, and multiplicities) for this compound has not been reported in publicly accessible scientific literature.

¹³C NMR Spectral Analysis and Carbon Environments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for each unique carbon atom.

Carbonyl Carbons: The carbon of the carboxylic acid group (-COOH) and the carbonyl carbon of the imidazolidinone ring are expected to be the most downfield signals (typically δ 160-180 ppm).

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the aromatic region (δ 110-150 ppm). The carbons directly attached to the carboxyl group and the nitrogen of the imidazolidinone ring would have distinct chemical shifts from the other aromatic carbons.

Imidazolidinone Carbons: The two methylene carbons (-CH₂-) of the imidazolidinone ring would be found in the upfield region of the spectrum.

Detailed, experimentally verified ¹³C NMR spectral data for this compound is not currently available in the public domain.

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, for instance, between adjacent aromatic protons and between the protons of the two methylene groups in the imidazolidinone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of a proton's signal to its corresponding carbon's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons) and for confirming the link between the benzoic acid moiety and the imidazolidinone ring.

Specific experimental data from 2D NMR analyses for this compound has not been published in available scientific literature.

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy, which allows for the determination of its elemental composition. The molecular formula of this compound is C₁₀H₁₀N₂O₃. The predicted monoisotopic mass is 206.06914 Da. rsc.org An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the elemental formula.

While no experimental HRMS data is publicly available, predicted m/z values for various adducts have been calculated. rsc.org

Predicted Mass Spectrometry Data for this compound Adducts rsc.org

| Adduct | Predicted m/z |

| [M+H]⁺ | 207.07642 |

| [M+Na]⁺ | 229.05836 |

| [M-H]⁻ | 205.06186 |

| [M+NH₄]⁺ | 224.10296 |

| [M+K]⁺ | 245.03230 |

| [M+H-H₂O]⁺ | 189.06640 |

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a specific molecular structure and can be used to confirm it. For this compound, characteristic fragmentation pathways could include:

Loss of the carboxylic acid group (as COOH or CO₂ and H).

Cleavage of the bond between the benzoic acid ring and the imidazolidinone ring.

Fragmentation of the imidazolidinone ring itself.

A detailed analysis of these fragmentation patterns would provide strong evidence for the proposed structure. However, experimentally determined fragmentation data for this compound is not available in the scientific literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. For this compound, the spectra would be complex, containing characteristic absorptions from the benzoic acid moiety and the 2-oxoimidazolidine ring.

The IR spectrum is expected to be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid group, typically found between 3300 and 2500 cm⁻¹. docbrown.info This broadening is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid state. spectroscopyonline.com Superimposed on this broad O-H band, the sharper aromatic C-H stretching vibrations are expected to appear between 3100 and 3000 cm⁻¹. docbrown.info

Two distinct carbonyl (C=O) stretching vibrations would be key features. The carboxylic acid C=O stretch is anticipated in the region of 1710-1680 cm⁻¹, with its position influenced by conjugation with the aromatic ring. spectroscopyonline.com A separate, strong C=O stretching band from the cyclic urea (B33335) (imidazolidinone) group would likely appear at a similar, or slightly lower, frequency, around 1700 cm⁻¹. The spectrum would also feature C-O stretching of the carboxylic acid between 1320 and 1210 cm⁻¹ and a broad O-H out-of-plane bending (wagging) absorption around 930 cm⁻¹. spectroscopyonline.com

Raman spectroscopy, which relies on changes in polarizability, would provide complementary information. While the polar O-H and C=O groups would be visible, Raman is often more sensitive to the non-polar C-C bonds of the aromatic ring, providing distinct signals for ring stretching and breathing modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source(s) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (very broad) | docbrown.infospectroscopyonline.com |

| Aromatic C-H | Stretching | 3100 - 3000 | docbrown.info |

| Aliphatic C-H (ring) | Stretching | ~2950 | |

| Carboxylic Acid C=O | Stretching | 1710 - 1680 | spectroscopyonline.com |

| Urea C=O | Stretching | ~1700 | vulcanchem.com |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | |

| Carboxylic Acid C-O | Stretching | 1320 - 1210 | spectroscopyonline.com |

| Carboxylic Acid O-H | Bending (wagging) | ~930 (broad) | spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The chromophores in this compound—the substituted benzene ring and the two carbonyl groups—are responsible for its UV absorption profile.

The primary absorption is due to π→π* transitions within the aromatic ring. For benzoic acid itself, characteristic absorption maxima (λmax) are observed around 194 nm, 230 nm, and 274 nm in an acidic mobile phase. sielc.com The band at ~230 nm corresponds to the primary E2-band (ethylenic) and the one at ~274 nm to the B-band (benzenoid), which arises from transitions that are forbidden by symmetry in unsubstituted benzene but become allowed due to substitution. sielc.com

The presence of the 2-oxoimidazolidin-1-yl substituent on the benzene ring is expected to cause a slight shift in these absorption maxima (a bathochromic or hypsochromic shift) and an alteration in their molar absorptivity. The carbonyl groups of both the carboxylic acid and the imidazolidinone ring can undergo weaker n→π* transitions, but these are often obscured by the much stronger π→π* absorptions of the aromatic system. orientjchem.org The UV spectrum is highly dependent on the solvent and the pH, as deprotonation of the carboxylic acid group can alter the electronic structure and shift the absorption wavelengths. sielc.comacademie-sciences.fr This characteristic UV absorbance makes the compound readily detectable in techniques like HPLC. ulaval.ca

| Transition Type | Chromophore | Approximate λmax (nm) | Source(s) |

| π→π* (E2-band) | Substituted Benzene Ring | ~230 | sielc.com |

| π→π* (B-band) | Substituted Benzene Ring | ~274-280 | sielc.comulaval.ca |

| n→π* | Carbonyl Groups (C=O) | >300 (weak, often obscured) | orientjchem.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, this technique would provide unequivocal data on its molecular geometry, conformation, and intermolecular interactions.

Based on the crystal structures of related compounds like 4-(Imidazol-1-yl)benzoic acid and other benzoic acid derivatives, it is highly probable that this compound crystallizes to form hydrogen-bonded dimers. researchgate.netucl.ac.uk In this common structural motif, the carboxylic acid groups of two molecules would interact via strong O—H···O hydrogen bonds, creating a stable eight-membered ring. researchgate.net

Crystallographic analysis would confirm this arrangement and provide exact bond lengths and angles for the entire molecule. Furthermore, it would reveal the dihedral angle between the plane of the benzene ring and the imidazolidinone ring, which is a key conformational parameter. researchgate.netresearchgate.net The analysis would also elucidate other, weaker intermolecular forces that stabilize the crystal lattice, such as C—H···O interactions, N—H···O hydrogen bonds involving the urea group, and potential π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netmdpi.com

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the standard approach.

Method development would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. thaiscience.info The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile. thaiscience.info To ensure good peak shape and reproducible retention times for the acidic analyte, the pH of the aqueous component is controlled by adding an acid like phosphoric acid, acetic acid, or trifluoroacetic acid (TFA). This suppresses the ionization of the carboxylic acid group, leading to sharper peaks. sielc.com

Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the timely elution of the main compound while also separating it from more or less polar impurities. ulaval.ca Detection is typically achieved using a UV detector set at one of the compound's absorption maxima, such as ~230 nm or ~280 nm. sielc.comulaval.ca Method validation according to ICH guidelines would establish its linearity, accuracy, precision, and robustness for routine analysis. researchgate.net

| Parameter | Typical Condition | Purpose | Source(s) |

| Mode | Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity | thaiscience.info |

| Stationary Phase | C18 (Octadecylsilane) | Standard for non-polar interactions | ulaval.cathaiscience.info |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Elution of analytes | ulaval.cathaiscience.info |

| Modifier | Phosphoric Acid or TFA (e.g., 0.1%) | Suppress ionization, improve peak shape | sielc.com |

| Elution | Gradient | Optimize separation and run time | ulaval.ca |

| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow | ulaval.cathaiscience.info |

| Detection | UV Absorbance | Quantification | ulaval.cathaiscience.info |

| Wavelength | ~230 nm or ~280 nm | Corresponds to λmax | sielc.comulaval.ca |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to its high molecular weight, polarity, and low volatility, this compound is not suitable for direct analysis by GC. researchgate.net The high temperatures required for volatilization would likely lead to thermal degradation before it could pass through the GC column.

However, GC is an essential tool for analyzing volatile byproducts, residual solvents, or unreacted starting materials that may be present from the synthesis of the compound. For instance, a GC method could be developed to quantify the presence of volatile precursors used in the formation of the imidazolidinone ring or the benzoic acid derivative.

For the analysis of the target compound itself via GC, a derivatization step would be necessary. This would involve a chemical reaction to convert the polar carboxylic acid and N-H groups into less polar, more volatile functional groups. Common derivatization methods include esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., with BSTFA to form a trimethylsilyl (B98337) derivative). The resulting derivative would be significantly more volatile and thermally stable, allowing for its separation and analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged and neutral species. For this compound, several CE modes could be applicable.

In Capillary Zone Electrophoresis (CZE), separation is based on the charge-to-size ratio of the analytes. researchgate.net By using a background electrolyte (e.g., a borate (B1201080) buffer) with a pH above the pKa of the carboxylic acid group (typically pH > 5), the compound will be negatively charged (deprotonated). researchgate.net Under the influence of an electric field, this anionic form would migrate towards the anode, but the strong electroosmotic flow (EOF) would carry all species, both charged and neutral, towards the cathode (detector). The negatively charged analyte would migrate more slowly than the bulk EOF, allowing for its separation from neutral impurities and other charged species.

Alternatively, Micellar Electrokinetic Capillary Chromatography (MECC) could be used. In this technique, a surfactant such as sodium dodecyl sulfate (B86663) (SDS) is added to the buffer above its critical micelle concentration. researchgate.net This forms micelles that act as a pseudo-stationary phase. Neutral and charged analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation is achieved based on these differential partitioning coefficients, providing a mechanism to separate the target compound from neutral or similarly charged impurities. researchgate.net

Biological and Biomedical Research on 3 2 Oxoimidazolidin 1 Yl Benzoic Acid

Exploration of Bioactivity and Pharmacological Profiles

The exploration of a novel compound's bioactivity typically begins with broad screening to identify any potential therapeutic effects, followed by more focused studies to understand its interactions with biological systems.

In vitro bioactivity screening is the first step in determining the pharmacological potential of a compound. This process involves testing the compound against a wide array of biological targets in a controlled laboratory setting. High-throughput screening (HTS) is a standard method that allows for the rapid assessment of large libraries of chemical compounds against specific targets. nih.govnih.govdrugtargetreview.com

For a compound like 3-(2-Oxoimidazolidin-1-yl)benzoic acid, HTS campaigns would likely be employed to test its effect on various enzymes, receptors, and cell lines. drugtargetreview.com These assays are often automated and miniaturized, using 96-, 384-, or even 1536-well plates to test thousands of compounds per day. nih.gov The process generates vast amounts of data that can pinpoint initial "hits"—compounds that show activity against a specific biological target. youtube.com

Common HTS assays include:

Cell-Based Assays: These are used to assess a compound's effect on cellular functions, such as cell viability, proliferation, or the activation of specific signaling pathways. For instance, derivatives of the imidazolidinone scaffold have been screened for their anticancer activity against various cancer cell lines, including colorectal, breast, and liver cancer cells. mdpi.comnih.gov

Biochemical Assays: These assays measure the effect of a compound on a purified biological molecule, such as an enzyme or receptor. drugtargetreview.com For example, derivatives of p-aminobenzoic acid have been screened for their ability to inhibit enzymes like cholinesterases. nih.govresearchgate.net

The results from these initial screens, often expressed as the concentration required to elicit a 50% response (IC50 or EC50), guide further investigation.

Once a compound shows activity in primary screening, subsequent studies focus on identifying and validating its specific molecular target. The benzoic acid and imidazolidinone moieties suggest several potential target classes.

Enzymes: Benzoic acid derivatives are known to interact with a variety of enzymes. For example, some derivatives act as inhibitors of dihydropteroate (B1496061) synthase in bacteria, while others inhibit cholinesterases, which are relevant in neurodegenerative diseases. nih.govnih.gov The imidazolidin-2-one ring is a structural feature of compounds that have been investigated as inhibitors of angiotensin-converting enzyme (ACE). growingscience.com

Receptors: Imidazolidinone derivatives have been developed as antagonists for receptors like the CCR5 receptor, which is relevant for HIV treatment. mdpi.com

Protein-Protein Interactions: Substituted benzoic acids have been designed to inhibit the interaction between anti-apoptotic proteins like Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.govacs.org

Techniques to confirm target interaction include thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), which measure the direct binding of the compound to the purified target protein.

Mechanism of Action Studies for this compound and its Derivatives

Understanding the mechanism of action (MoA) involves elucidating how a compound produces its pharmacological effect at a molecular level. This includes studying its binding mode, its effect on enzyme kinetics, and its influence on cellular signaling pathways.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a protein receptor or enzyme active site. This in silico method helps to visualize potential interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For derivatives of imidazolidinone and benzoic acid, docking studies have been crucial in understanding their structure-activity relationships (SAR). researchgate.netuomustansiriyah.edu.iq For example, docking studies on aminobenzoic acid derivatives as cholinesterase inhibitors helped to identify key interactions within the enzyme's active site, corroborating the experimental inhibition data. researchgate.net Similarly, docking has been used to predict the binding modes of imidazolone (B8795221) derivatives to cancer-related proteins. nih.gov

The predictions from molecular docking are often validated experimentally through receptor binding assays. These assays quantify the affinity of a compound for a specific receptor, typically by measuring the displacement of a known radiolabeled or fluorescently labeled ligand. The result is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Example Molecular Docking and Binding Data for Related Imidazole Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | Binding/Inhibition Constant | Reference |

| Imidazole Derivative | GlcN-6-P synthase | -8.01 to -6.91 | N/A | |

| Aminobenzoic Acid Derivative | Acetylcholinesterase | -9.54 | IC50 = 1.66 µM | researchgate.net |

| Aminobenzoic Acid Derivative | Butyrylcholinesterase | -5.53 | IC50 = 2.67 µM | researchgate.net |

| Imidazolone Derivative | Protein 1HNJ | -4.75 | ΔG Bind = -38.63 kcal/mol | nih.gov |

Based on the structural similarity to known enzyme inhibitors, this compound and its derivatives would be subjected to a panel of enzyme assays. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.

Inhibition Assays: These determine a compound's ability to reduce the activity of an enzyme. The potency of an inhibitor is typically quantified by its IC50 value. For example, various aminobenzoic acid derivatives have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

Kinetic Studies: To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetic studies are performed. These experiments vary the concentrations of both the substrate and the inhibitor to determine how the inhibitor affects the enzyme's kinetic parameters (Km and Vmax). Carboxamide-based derivatives of p-aminobenzoic acid were identified as non-competitive inhibitors of AChE and BChE through such studies. nih.gov

Table 2: Example Enzyme Inhibition Data for Aminobenzoic Acid Derivatives

| Compound Derivative | Target Enzyme | IC50 Value (µM) | Type of Inhibition | Reference |

| Compound 5b | Acetylcholinesterase | 1.66 ± 0.03 | N/A | researchgate.net |

| Compound 2c | Butyrylcholinesterase | 2.67 ± 0.05 | N/A | researchgate.net |

| Carboxamide-based derivative | Acetylcholinesterase | N/A (Ki = 0.041) | Non-competitive | nih.gov |

| Carboxamide-based derivative | Butyrylcholinesterase | N/A (Ki = 8.46) | Non-competitive | nih.gov |

Ultimately, the biological effect of a compound is determined by its ability to modulate cellular pathways. After identifying a target, researchers investigate the downstream consequences of the compound-target interaction.

For example, a study on a novel 4-imidazolidinone derivative (compound 9r) with anticancer activity in colorectal cancer cells revealed its mechanism of action involved the modulation of specific cellular pathways. nih.gov The study found that the compound induced the production of reactive oxygen species (ROS). This increase in ROS led to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn triggered apoptosis (programmed cell death) in the cancer cells. nih.gov This demonstrates a clear link from the compound to a specific cellular response through the modulation of a key signaling cascade. Such pathway-oriented screening approaches are becoming increasingly important in drug discovery. nih.gov

Metabolic Pathways and Biotransformation of this compound

The metabolism of a xenobiotic compound like this compound involves a series of biochemical modifications, known as biotransformation, that facilitate its elimination from the body. These processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. While direct metabolic studies on this specific molecule are not publicly available, its chemical structure, featuring a benzoic acid moiety and an imidazolidinone ring, suggests several predictable metabolic pathways.

In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's half-life in vivo. These assays typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain key drug-metabolizing enzymes.

For analogues of the 2-oxoimidazolidine core, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), in vitro studies using mouse, rat, and human liver microsomes have been conducted. nih.gov These studies revealed that metabolic stability is highly dependent on the structure of substituents. For instance, the length of the N-alkyl side chain on the imidazolidinone ring directly correlates with hepatic stability; compounds with longer alkyl chains exhibit greater metabolic stability. nih.gov This suggests that modifications to the core this compound structure would likely influence its metabolic profile.

Table 1: Factors Influencing Metabolic Stability of 2-Oxoimidazolidine Analogues

| Structural Feature | Observation | Implication |

|---|---|---|

| N-Alkyl Chain Length | Longer chains (e.g., n-pentyl) increase stability in liver microsomes. nih.gov | Reduced susceptibility to enzymatic degradation. |

| Aromatic Substituents | Varied substitution patterns on associated phenyl rings affect biotransformation times. nih.gov | Electronic and steric factors influence enzyme binding and activity. |

No specific metabolites for this compound have been documented. However, based on the metabolism of other benzoic acid derivatives and related imidazolidinone compounds, several potential metabolites can be hypothesized.

Metabolism of the Benzoic Acid Moiety: The carboxylic acid group is a common site for Phase II conjugation reactions. The most prevalent pathway for benzoic acid metabolism in mammals is conjugation with the amino acid glycine (B1666218), catalyzed by glycine N-acyltransferase, to form hippuric acid derivatives. researchgate.net Another potential pathway is glucuronidation, where UDP-glucuronosyltransferase enzymes catalyze the formation of an acyl glucuronide. researchgate.net

Metabolism of the Imidazolidinone Ring: Research on PAIB-SO prodrugs shows that the imidazolidinone ring system can be a site for Phase I metabolism. Specifically, N-dealkylation of the alkyl group at the N-3 position of the imidazolidinone ring is a key bioactivation step. nih.gov While the N-3 position of this compound is unsubstituted, other Phase I reactions such as hydroxylation on the carbon backbone of the ring could occur.

Potential Metabolic Pathways:

Glycine Conjugation: Formation of 3-(2-oxoimidazolidin-1-yl)hippuric acid.

Glucuronidation: Formation of the 1-β-O-acyl glucuronide of the parent compound.

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, creating a phenolic metabolite that can then undergo further Phase II conjugation.

The enzymes primarily responsible for drug metabolism belong to the Cytochrome P450 (CYP) superfamily. nih.gov Studies on PAIB-SOs, which are prodrugs, have definitively identified CYP1A1 as the enzyme responsible for their bioactivation. nih.gov This enzyme catalyzes the N-dealkylation of the prodrug to release the active metabolite, a phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO). nih.gov This demonstrates that the 2-oxoimidazolidine scaffold can serve as a substrate for specific CYP isozymes.

For the benzoic acid portion of the molecule, biotransformation is mediated by different enzyme classes. The formation of an acyl-CoA thioester, a necessary intermediate for glycine conjugation, is catalyzed by acyl-CoA synthetase enzymes. researchgate.net Subsequent conjugation with glycine is performed by glycine N-acyltransferase. researchgate.net

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

Structure-Activity Relationship (SAR) analysis investigates how the chemical structure of a compound influences its biological activity. While SAR studies for this compound itself are not available, extensive research on the closely related phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) as tubulin inhibitors provides a robust framework for understanding the SAR of the 2-oxoimidazolidin-1-yl pharmacophore.

In the PIB-SO series, the 1-phenyl-2-oxoimidazolidine moiety acts as a crucial structural element for binding to the colchicine-binding site on β-tubulin, leading to potent antiproliferative activity against various cancer cell lines. Systematic modifications have been focused on the substituted phenyl benzenesulfonate (B1194179) portion of the molecule.

Key findings from these SAR studies include:

Substitution on the Phenyl Ring: The position and nature of substituents on the terminal phenyl ring dramatically affect antiproliferative activity. Halogen substitutions (e.g., chloro, iodo) and methoxy (B1213986) groups are common.

Importance of the Benzenesulfonate Linker: This linker appears critical for orienting the substituted phenyl ring within the binding pocket.

The 2-Oxoimidazolidin-1-yl Core: This group is considered a key pharmacophoric element, likely involved in essential hydrogen bonding interactions within the target protein. Replacing the five-membered imidazolidinone ring with a six-membered tetrahydro-2-oxopyrimidin-1(2H)-yl ring resulted in a complete loss of antiproliferative activity, highlighting the structural importance of the 5-membered ring.

Table 2: SAR Summary of Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO) Analogues as Tubulin Inhibitors

| Modification Area | Structural Change | Impact on Antiproliferative Activity |

|---|---|---|

| Terminal Phenyl Ring | Addition of 3-chloro substituent | Potent activity in nanomolar range. |

| Terminal Phenyl Ring | Addition of 3,4,5-trimethoxy substituents | Potent activity, mimicking the trimethoxyphenyl ring of combretastatin (B1194345) A-4. |

| Terminal Phenyl Ring | Addition of 3-iodo substituent | Maintained high potency. |

| Core Heterocycle | Expansion from 5-membered imidazolidinone to 6-membered pyrimidinone | Complete loss of activity. |

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model then serves as a template for designing new molecules or searching databases for novel active compounds.

For the PIB-SO analogue series, quantitative structure-activity relationship (QSAR) models were established using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA). These 3D-QSAR studies help to visualize the favorable and unfavorable steric and electrostatic interactions between the compounds and their biological target. The resulting pharmacophore model for this class of tubulin inhibitors would typically include features such as:

Hydrogen bond acceptors (e.g., the carbonyl oxygen of the imidazolidinone).

Hydrogen bond donors (e.g., the N-H group of the imidazolidinone).

Aromatic rings.

Hydrophobic features.

Such models are instrumental in predicting the biological activity of newly designed analogues of this compound before their synthesis, thereby rationalizing and accelerating the drug discovery process.

Advanced Screening Techniques for Biological Efficacy

The evaluation of the biological efficacy of "this compound" and its derivatives necessitates a multi-faceted approach that leverages advanced screening techniques. These methodologies enable the rapid and efficient assessment of large numbers of compounds to identify those with desired biological activities. The screening funnel typically begins with high-throughput methods to identify initial hits, followed by more detailed secondary and mechanistic assays to validate and characterize the lead compounds.

A primary application of advanced screening for compounds containing the imidazolidinone scaffold, which is present in "this compound," has been in the discovery of inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. chemdiv.comnih.gov The goal of these inhibitors is to disrupt the interaction between MDM2 and the tumor suppressor protein p53, thereby reactivating p53's function. chemdiv.com

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the automated testing of extensive chemical libraries. nih.gov For a compound like "this compound," both biochemical and cell-based HTS assays are applicable. nih.govsemanticscholar.org

Biochemical Assays: These cell-free assays are designed to measure the direct interaction of a compound with its molecular target. nih.gov For instance, a fluorescence polarization (FP) binding assay could be employed to screen for inhibitors of the MDM2-p53 interaction. nih.gov In such an assay, a fluorescently labeled p53-derived peptide is used. If the test compound inhibits the binding of this peptide to the MDM2 protein, the polarization of the emitted light will change, indicating a positive hit.

Cell-Based Assays: These assays provide a more physiologically relevant context by evaluating the effect of a compound on living cells. semanticscholar.orgnih.gov Reporter gene assays are a common type of cell-based HTS. nih.gov For example, a cell line could be engineered to express a reporter gene (e.g., luciferase) under the control of a p53-responsive promoter. Compounds that activate the p53 pathway would lead to an increase in the reporter signal.

Virtual Screening serves as a powerful computational tool to preface or complement experimental screening. nih.gov This in silico method involves the screening of large virtual libraries of compounds against a three-dimensional model of the biological target.

Structure-Based Virtual Screening (SBVS): This approach utilizes the known 3D structure of the target protein. nih.gov Molecular docking simulations can predict the binding affinity and pose of "this compound" or its analogs within the target's binding site.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the properties of known active compounds to identify new ones. nih.gov Pharmacophore modeling, for instance, can build a model of the essential features required for biological activity, which is then used to search for new molecules with a similar arrangement of these features. nih.gov

Fragment-Based Drug Discovery (FBDD) offers an alternative to traditional HTS. nih.gov This technique involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target. nih.gov These initial fragment hits can then be optimized and grown into more potent lead compounds. nih.gov Biophysical methods such as X-ray crystallography are often used in FBDD to visualize how the fragments bind to the target, guiding the optimization process. nih.gov

The following table illustrates the type of data that could be generated for a series of hypothetical analogs of "this compound" using these advanced screening techniques.

| Compound ID | MDM2-p53 FP Assay IC50 (µM) | p53 Reporter Gene Assay EC50 (µM) | HCT-116 Cell Proliferation GI50 (µM) |

| Analog-001 | 15.2 | 25.8 | > 50 |

| Analog-002 | 2.5 | 5.1 | 8.3 |

| Analog-003 | 0.8 | 1.3 | 2.1 |

| Analog-004 | > 50 | > 50 | > 50 |

| Analog-005 | 5.7 | 9.4 | 12.6 |

Following the initial identification of hits from these high-throughput methods, secondary assays are crucial for validation and further characterization. These can include more complex cell-based assays to study the mechanism of action, such as Western blotting to detect the upregulation of p53 and its target proteins, or flow cytometry to analyze cell cycle arrest and apoptosis. nih.gov

Computational Chemistry and Theoretical Studies of 3 2 Oxoimidazolidin 1 Yl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No published studies utilizing Density Functional Theory (DFT) to optimize the geometry or calculate the energy of 3-(2-Oxoimidazolidin-1-yl)benzoic acid were found. Such calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation and determine the molecule's most stable three-dimensional structure and its electronic energy.

Molecular Orbital Analysis (HOMO-LUMO)

A molecular orbital analysis, specifically identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis is crucial for understanding a molecule's electronic properties, including its reactivity and ability to participate in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and electronic excitation potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis

There is no evidence of Molecular Dynamics (MD) simulations being performed to analyze the conformational landscape of this compound. MD simulations would be instrumental in understanding the molecule's flexibility, identifying its preferred shapes (conformations) in different environments, and exploring the energy barriers between these conformations over time.

In Silico Prediction of Biological Interactions

Target Prediction Algorithms

No in silico studies using target prediction algorithms to identify potential biological targets for this compound have been published. These computational methods typically screen the chemical structure of a compound against databases of known protein structures and bioactivity data to generate a ranked list of likely protein targets.

Binding Affinity Estimation

In the absence of predicted biological targets, there have been no subsequent studies to estimate the binding affinity of this compound to any specific protein. Binding affinity estimation, often performed using techniques like molecular docking or more rigorous methods like free energy perturbation, quantifies the strength of the interaction between a small molecule and its target protein.

Applications and Advanced Materials Incorporating 3 2 Oxoimidazolidin 1 Yl Benzoic Acid

Role in Medicinal Chemistry and Drug Discovery Programs

The 3-(2-Oxoimidazolidin-1-yl)benzoic acid framework and its close analogs are actively investigated in drug discovery as key structural components for modulating biological targets. The benzoic acid group provides a critical interaction point, often an acidic anchor for binding to protein active sites, while the substituted imidazolidinone ring allows for fine-tuning of physicochemical properties such as solubility, polarity, and metabolic stability.

Derivatives and structural analogs of this compound have been explored in the development of new treatments for a range of diseases, including cancer, viral infections, and inflammatory conditions.

Antimitotic Agents: Structures incorporating the 3-alkyl-2-oxoimidazolidin-1-yl moiety have been successfully developed as prodrugs for cancer therapy. For instance, 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides, which are bioisosteres of the benzoic acid structure, have been designed as antimitotic agents. rsc.org These compounds are selectively activated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is overexpressed in certain breast cancer cells, to release a potent microtubule-disrupting agent. rsc.org This targeted activation mechanism makes them highly selective toward cancer cells while sparing healthy cells that lack CYP1A1 activity. rsc.org

Antiviral Compounds: In the field of virology, the core structure has been investigated as part of the effort to develop HIV-1 maturation inhibitors. acs.org Research on the second-generation inhibitor GSK3532795, which features a C-3 phenyl substituent on a triterpenoid (B12794562) core, has involved extensive exploration of replacements for the benzoic acid group to enhance antiviral activity and polymorph coverage. acs.org This indicates the importance of the substituted phenyl-acid scaffold in achieving potent inhibition of viral replication. acs.org

Anti-Inflammatory Drug Candidates: The broader 3-substituted benzoic acid scaffold is a promising starting point for identifying antagonists of inflammatory targets. For example, a series of 3-sulfonamido benzoic acid derivatives were designed and synthesized as potent antagonists for the P2Y₁₄ receptor, a target implicated in inflammatory diseases like acute lung injury. wikipedia.orguni.lu This research underscores the utility of the 3-substituted benzoic acid template in generating novel anti-inflammatory drug candidates with favorable druggability profiles. wikipedia.org

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry used to discover novel compounds with improved efficacy, selectivity, and pharmacokinetic properties while moving into new intellectual property space. wikipedia.orgchemeurope.com The this compound molecule is an excellent subject for such strategies, particularly focusing on the carboxylic acid group.

The carboxylic acid moiety, while often crucial for target binding, can lead to poor pharmacokinetic properties and potential toxicity. Bioisosteric replacement aims to substitute the carboxylic acid with other functional groups that mimic its size, shape, and electronic properties but offer improved drug-like characteristics. wikipedia.org

Key research findings in this area include:

In the context of HIV-1 maturation inhibitors, the C-3 benzoic acid moiety was successfully replaced by a cyclohexene (B86901) carboxylic acid. acs.org This bioisostere provided exceptional inhibition of wild-type and mutant viruses and showed a suitable pharmacokinetic profile. acs.org

Another novel replacement involved a spiro[3.3]hept-5-ene, which was designed to extend the acidic group further from the core scaffold while reducing conformational flexibility. acs.org This sp³-rich, non-traditional bioisostere of benzene (B151609) closely emulated the potency and PK profile of the original benzoic acid group. acs.org

Studies on antimitotic prodrugs demonstrated that phenylbenzenesulfonamides are effective bioisosteric equivalents for phenylbenzenesulfonates, showing that a sulfonamide can replace a sulfonate without loss of the desired biological activation mechanism. rsc.org

| Original Functional Group | Bioisosteric Replacement | Therapeutic Area | Observed Advantage(s) | Reference |

|---|---|---|---|---|

| Benzoic Acid | Cyclohexene Carboxylic Acid | HIV-1 Antiviral | Exceptional inhibition of wild-type and mutant viruses; suitable PK profile. | acs.org |

| Benzoic Acid | Spiro[3.3]hept-5-ene Carboxylic Acid | HIV-1 Antiviral | Emulated potency and PK of the original; reduced side-chain flexibility. | acs.org |

| Phenylbenzenesulfonate | Phenylbenzenesulfonamide | Anticancer (Antimitotic) | Maintained selective activation by CYP1A1 enzyme in cancer cells. | rsc.org |

| Carboxylic Acid | Tetrazole / Acylsulfonamide | Anticancer (MCL-1/BCL-xL Inhibitor) | Tolerated replacement that maintained activity, with acylsulfonamide showing improved effect on cell viability. |

Integration into Functional Polymers and Materials

While the primary research focus for this compound has been in medicinal chemistry, its molecular structure suggests significant, albeit largely unexplored, potential in materials science. The molecule contains two distinct functional regions: the benzoic acid group, which can undergo polymerization or be grafted onto surfaces, and the polar imidazolidinone ring, which can impart specific properties like adhesion and thermal stability.

There is no direct research detailing the use of this compound in responsive materials. However, the known properties of its constituent parts suggest viability. Benzoic acid and its derivatives can be incorporated into polymer chains. researchgate.net The imidazolidinone moiety is also used in polymer manufacturing; for example, 1,3-dimethyl-2-imidazolidinone (B1670677) serves as a polar, high-stability solvent for polymer synthesis, and other derivatives are used as binders in textiles. wikipedia.orgchemeurope.comgoogle.com The combination of a polymerizable carboxylic acid and a polar, hydrogen-bonding capable imidazolidinone ring in a single molecule could potentially be used to create polymers that respond to stimuli like pH (due to the acid) or the presence of specific ions (through coordination with the urea (B33335) carbonyl).

The application of benzoic acid derivatives in surface modification is an established technique. A recent study demonstrated that benzoic acid can be grafted onto the surface of polyethylene (B3416737) (PE) films. nih.gov This process successfully altered the surface polarity from hydrophobic to hydrophilic, making the inert polymer surface paintable with water-based inks. nih.gov The carboxylic acid group of this compound could similarly be used to anchor the molecule to various surfaces. The exposed imidazolidinone ring, with its polar nature and hydrogen-bonding capabilities, could then impart desirable surface properties, such as improved wettability, adhesion, or biocompatibility. Furthermore, imidazolidinone derivatives like dimethylol ethylene (B1197577) urea are used as anti-crease agents and crosslinkers in coatings and textiles, suggesting that polymers incorporating this moiety could offer enhanced durability and mechanical properties. wikipedia.org

Utility in Supramolecular Chemistry and Self-Assembly

The structure of this compound is exceptionally well-suited for applications in supramolecular chemistry and crystal engineering, disciplines that rely on predictable, non-covalent interactions to build ordered structures. The molecule possesses multiple hydrogen bond donor and acceptor sites, making it a prime candidate for designing self-assembling systems.

The benzoic acid moiety is a classic functional group in supramolecular chemistry, known for forming robust and predictable hydrogen-bonded structures. acs.orgacs.org It can form a stable cyclic dimer with another benzoic acid molecule through O–H···O hydrogen bonds or interact with complementary functional groups like pyridines or amines via strong O–H···N bonds to form cocrystals. iucr.orgnih.gov

The 2-oxoimidazolidinone ring contains a cyclic urea functional group, which is also a powerful motif for directing self-assembly. It features two N-H hydrogen bond donors and a C=O hydrogen bond acceptor. This arrangement is highly directional and has been exploited in other molecular systems. A compelling parallel can be drawn to ureido-benzoic acid (UBA), which combines a urea and a benzoic acid. rsc.org The UBA motif forms a self-complementary quadruple hydrogen bond with an exceptionally high dimerization constant (10⁹ M⁻¹ in chloroform), making it ideal for creating supramolecular polymers even at low concentrations. rsc.org

Given these precedents, this compound, which merges a cyclic urea with a benzoic acid, has the potential to form a variety of well-defined supramolecular synthons. These interactions could be leveraged to construct complex, self-assembled architectures such as:

One-dimensional tapes or chains: Formed through head-to-tail hydrogen bonding between the carboxylic acid of one molecule and the imidazolidinone of another.

Two- or three-dimensional networks: Arising from the combination of benzoic acid dimerization and imidazolidinone-mediated interactions. acs.org

Cocrystals with tailored properties: By combining the molecule with other active pharmaceutical ingredients or functional organic molecules, where it would act as a robust molecular connector. iucr.orgnih.gov

While specific studies on the self-assembly of this compound are not yet prevalent in the literature, its structural components strongly indicate a high potential for use as a versatile building block in the rational design of new supramolecular materials.

Potential as Chemical Probes and Biosensors